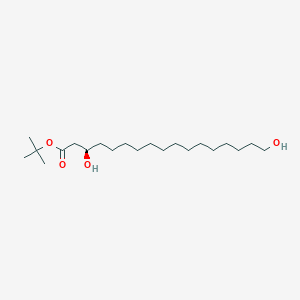
tert-butyl (3R)-3,17-dihydroxyheptadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3R)-3,17-dihydroxyheptadecanoate is an organic compound characterized by the presence of a tert-butyl ester group and two hydroxyl groups located at the 3rd and 17th positions of a heptadecanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl esters, including tert-butyl (3R)-3,17-dihydroxyheptadecanoate, can be achieved through various methods. One efficient method involves the use of flow microreactor systems, which allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This method is more efficient, versatile, and sustainable compared to traditional batch processes.
Industrial Production Methods
In industrial settings, the production of tert-butyl esters often involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . This approach is advantageous due to its simplicity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R)-3,17-dihydroxyheptadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride for the formation of tert-butyl chloride and hypochlorous acid for the formation of tert-butyl hypochlorite . The reactions typically occur under mild conditions, making them suitable for various synthetic applications.
Major Products Formed
The major products formed from these reactions include tert-butyl chloride, tert-butyl hypochlorite, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl (3R)-3,17-dihydroxyheptadecanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis due to its reactivity and stability.
Biology: The compound’s structural features make it a potential candidate for studying biochemical pathways and enzyme interactions.
Medicine: It may be explored for its potential therapeutic properties, particularly in drug development.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3,17-dihydroxyheptadecanoate involves its interaction with various molecular targets and pathways. The tert-butyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds . The hydroxyl groups can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: This compound is similar in structure but contains a chloro group and a shorter carbon chain.
Tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: Another similar compound used in the synthesis of rosuvastatin.
Uniqueness
Tert-butyl (3R)-3,17-dihydroxyheptadecanoate is unique due to its longer carbon chain and the presence of hydroxyl groups at both the 3rd and 17th positions
Properties
CAS No. |
404868-09-3 |
|---|---|
Molecular Formula |
C21H42O4 |
Molecular Weight |
358.6 g/mol |
IUPAC Name |
tert-butyl (3R)-3,17-dihydroxyheptadecanoate |
InChI |
InChI=1S/C21H42O4/c1-21(2,3)25-20(24)18-19(23)16-14-12-10-8-6-4-5-7-9-11-13-15-17-22/h19,22-23H,4-18H2,1-3H3/t19-/m1/s1 |
InChI Key |
INXYPMRYAYFKCZ-LJQANCHMSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CCCCCCCCCCCCCCO)O |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CCCCCCCCCCCCCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















